molecular formula C11H14F2N2 B062932 1-(2,5-Difluorobenzyl)piperazine CAS No. 179334-18-0

1-(2,5-Difluorobenzyl)piperazine

Cat. No.: B062932
CAS No.: 179334-18-0
M. Wt: 212.24 g/mol
InChI Key: VTKXPESKKMTHJP-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)piperazine is an organic compound classified as a piperazine derivative. This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms. It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents. With a molecular weight of 212.24 g/mol and a melting point of 108-110°C, it possesses distinctive physical properties .

Mechanism of Action

Target of Action

The primary target of 1-(2,5-Difluorobenzyl)piperazine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine .

Mode of Action

This compound acts as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones .

Biochemical Pathways

The activation of the serotonin 5-HT2A receptor leads to the release of neurotransmitters and hormones, which can impact various biochemical pathways. These neurochemical changes, in turn, affect behavior, mood, and cognition .

Pharmacokinetics

Its solubility in water, ethanol, and other organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The activation of the serotonin 5-HT2A receptor by this compound leads to the release of neurotransmitters and hormones. This can result in changes in behavior, mood, and cognition .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, its stability and efficacy might be affected by temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorobenzyl)piperazine can be synthesized through the reaction of 2,5-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Difluorobenzyl)piperazine serves as a valuable tool in various scientific research fields:

Comparison with Similar Compounds

  • 1-(2,6-Dichlorobenzyl)piperazine
  • 1-(2-Furoyl)piperazine
  • 1-(4-Fluorobenzyl)piperazine
  • 1-(4-Methoxybenzyl)piperazine
  • 1-(2-Fluorophenyl)piperazine

Uniqueness: 1-(2,5-Difluorobenzyl)piperazine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Its role as a serotonin 5-HT2A receptor agonist sets it apart from other piperazine derivatives .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKXPESKKMTHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382601
Record name 1-(2,5-Difluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179334-18-0
Record name 1-[(2,5-Difluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179334-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Difluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-Difluorobenzyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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